3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid
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Overview
Description
3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a triazole ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid typically involves multi-step reactions. One common method includes:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves cyclization catalyzed by Cs₂CO₃/DMSO, leading to the formation of the desired pyrrolo[2,1-c][1,2,4]triazole structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyrrolopyridine derivatives: These compounds have a pyrrole ring fused with a pyridine ring and are known for their diverse biological activities.
Uniqueness
3,7-dimethyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid is unique due to its specific ring structure and the presence of both pyrrole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3,7-dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-9-10-6-8(2,7(12)13)3-4-11(5)6/h3-4H2,1-2H3,(H,12,13) |
InChI Key |
IQWLWCBHLFEZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1CCC2(C)C(=O)O |
Origin of Product |
United States |
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